Heroin-CH2-acid
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Overview
Description
Heroin-CH2-acid, also known as diacetylmorphine, is a semi-synthetic opioid derived from morphine. It is known for its potent analgesic and euphoric effects. This compound is classified as a Schedule I controlled substance in many countries due to its high potential for abuse and addiction. It is commonly used in illicit drug markets but also has limited medical applications in some countries for severe pain management.
Preparation Methods
Synthetic Routes and Reaction Conditions
Heroin-CH2-acid is synthesized from morphine, which is extracted from the opium poppy (Papaver somniferum). The synthesis involves acetylation of morphine using acetic anhydride. The reaction typically occurs under reflux conditions, where morphine is dissolved in acetic anhydride and heated to produce diacetylmorphine (heroin) and acetic acid as a byproduct .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves strict control measures due to the compound’s legal status and potential for abuse. The production facilities are equipped with advanced safety and purification systems to ensure the quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Heroin-CH2-acid undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, this compound hydrolyzes to form 6-monoacetylmorphine and morphine.
Oxidation: This compound can be oxidized to form various degradation products.
Reduction: Reduction reactions can convert this compound back to morphine under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of this compound.
Oxidation: Oxidizing agents such as potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride can be employed for reduction reactions.
Major Products Formed
6-Monoacetylmorphine: Formed during partial hydrolysis.
Morphine: Formed during complete hydrolysis or reduction.
Various degradation products: Formed during oxidation.
Scientific Research Applications
Heroin-CH2-acid has several scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry for the development of detection methods.
Biology: Studied for its effects on opioid receptors and neurotransmitter systems.
Medicine: Investigated for its analgesic properties and potential use in pain management.
Industry: Used in the development of opioid receptor ligands and related pharmaceuticals.
Mechanism of Action
Heroin-CH2-acid exerts its effects by binding to and activating mu-opioid receptors (MORs) in the brain and central nervous system. Upon administration, this compound is rapidly metabolized to 6-monoacetylmorphine and morphine, which then bind to MORs. This binding inhibits the release of neurotransmitters, leading to analgesia, euphoria, and sedation .
Comparison with Similar Compounds
Similar Compounds
Morphine: The parent compound from which heroin-CH2-acid is synthesized.
Codeine: Another opioid derived from morphine, used primarily as a cough suppressant and mild analgesic.
Oxycodone: A semi-synthetic opioid with similar analgesic properties but different pharmacokinetics.
Uniqueness of this compound
This compound is unique due to its rapid onset of action and high potency compared to other opioids. Its ability to cross the blood-brain barrier quickly results in intense euphoria, making it highly addictive .
Properties
Molecular Formula |
C23H25NO7 |
---|---|
Molecular Weight |
427.4 g/mol |
IUPAC Name |
3-[(4R,4aR,7S,7aR,12bS)-7,9-diacetyloxy-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-yl]propanoic acid |
InChI |
InChI=1S/C23H25NO7/c1-12(25)29-17-5-3-14-11-16-15-4-6-18(30-13(2)26)22-23(15,20(14)21(17)31-22)8-10-24(16)9-7-19(27)28/h3-6,15-16,18,22H,7-11H2,1-2H3,(H,27,28)/t15-,16+,18-,22-,23-/m0/s1 |
InChI Key |
CLAQKZWDSGTQAX-YRRUUWTKSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1C=C[C@H]2[C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)OC(=O)C)CCN3CCC(=O)O |
Canonical SMILES |
CC(=O)OC1C=CC2C3CC4=C5C2(C1OC5=C(C=C4)OC(=O)C)CCN3CCC(=O)O |
Origin of Product |
United States |
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